Nintedanib

Overview

Description

Nintedanib is an orally administered tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain cancers, including non-small cell lung cancer (NSCLC) . Its mechanism involves blocking pro-fibrotic and pro-angiogenic signaling pathways, thereby slowing disease progression in fibrotic and oncologic conditions.

Preparation Methods

Structural Complexity and Synthetic Challenges

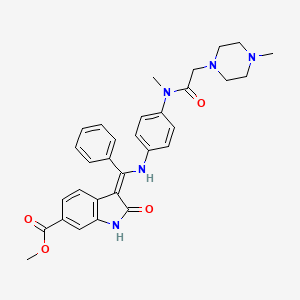

Nintedanib (methyl (3Z)-3-{[4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenylamino]benzylidene}-2-oxo-2,3-dihydro-1H-indole-6-carboxylate ethanesulfonate) features a Z-configuration benzylidene group, a 6-methoxycarbonyl indolinone, and a substituted acetamide side chain. The cis-methylene bridge on the indoline ring imposes strict stereochemical requirements, necessitating precise reaction conditions to avoid undesired trans-isomer formation. Early synthetic routes faced bottlenecks in achieving regioselective condensations and minimizing byproducts during nitro group reductions.

Condensation-Based Industrial Synthesis

Patent-Optimized Route (WO2001027081/CN201510304642)

The method disclosed in US20170174625A1 prioritizes cost efficiency and scalability, utilizing two key intermediates:

- Intermediate A : (E)-4-[(2-methoxybenzylidene)methyl acetate-2-yl]-3-nitrobenzoate

- Intermediate B : N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Reaction Sequence

- Condensation : Intermediate A reacts with trimethyl orthobenzoate in acetic anhydride, forming a benzylidene derivative.

- Nucleophilic Substitution : Intermediate B displaces the methoxy group on Intermediate A under alkaline conditions, yielding a nitro-substituted precursor.

- Catalytic Hydrogenation : Palladium on carbon (10% w/w) facilitates nitro group reduction in isopropyl alcohol at 5–8 kg/cm² H₂ pressure, achieving >85% yield.

- Cyclization : The reduced intermediate undergoes thermally induced cyclization in toluene at 115–120°C, forming the indolinone core.

Critical Parameters :

- Catalyst Loading : 10% Pd/C at 10% w/w substrate ratio minimizes metal leaching.

- Solvent Selection : Isopropyl alcohol enhances hydrogenation kinetics, while toluene optimizes cyclization efficiency.

Analytical Characterization

The final product exhibits:

- Melting Point : 241–243°C

- Mass Spec (EI) : m/z 540 (M+H)

- ¹H NMR (DMSO-d₆) : δ 2.27 (s, 3H, CH₃), 2.43 (m, 8H, piperazine), 5.97 (d, J=8.3 Hz, benzylidene-H).

Alternative Acid-Catalyzed Pathway

A modified approach replaces hydrogenation with iron-mediated reduction in acetic anhydride:

- Reduction : Iron powder (3 equiv) reduces the nitro group at 55–60°C.

- In Situ Cyclization : Heating to 110–115°C induces simultaneous deacetylation and ring closure.

Advantages :

- Eliminates noble metal catalysts, reducing costs by ~30%.

- Shorter reaction time (9–11 hours vs. 12–14 hours).

Convergent Synthesis for Stereochemical Control

ACS-Optimized Route (J. Med. Chem. 2009, 52, 4466)

This five-step sequence emphasizes modularity and stereoselectivity:

- Malonic Ester Addition : Arene 3 undergoes nucleophilic attack by diethyl malonate, forming nitrobenzene 4.

- Decarboxylative Cyclization : Hydrogenation under acidic conditions generates 6-methoxycarbonyl oxindole 5.

- Benzylidene Formation : Condensation with trimethyl orthobenzoate yields building block 6.

- Aniline Coupling : Reaction with preformed N-methylpiperazinyl acetamide 9 ensures regioselective amide bond formation.

- Salt Formation : Ethanesulfonic acid treatment produces the final ethanesulfonate salt.

Key Innovations :

- Trimethyl Orthobenzoate : Enables Z-selective benzylidene formation via kinetic control.

- Modular Intermediates : Permits independent optimization of indolinone and aniline moieties.

Reaction Optimization and Process Analytics

Catalytic System Comparisons

| Parameter | Pd/C Hydrogenation | Fe/Ac₂O Reduction |

|---|---|---|

| Yield (%) | 87.9 | 85.3 |

| Reaction Time (h) | 4 + 5 | 9 |

| Catalyst Cost ($/kg) | 320 | 12 |

| Purity (HPLC) | 99.2% | 98.7% |

Solvent Effects on Cyclization

| Solvent | Temperature (°C) | Cyclization Efficiency (%) | Byproduct Formation (%) |

|---|---|---|---|

| Toluene | 115–120 | 94.5 | 1.2 |

| Xylene | 140–145 | 89.3 | 4.8 |

| DMF | 100–105 | 78.1 | 8.9 |

Industrial Scalability and Regulatory Considerations

Batch vs. Continuous Processing

- Batch Mode : Dominates current production, with 500–1000 L reactors achieving 85–90% overall yield.

- Continuous Flow : Pilot studies show promise for nitro reduction steps, reducing processing time by 40%.

Impurity Profiling

Critical impurities per ICH Q3A guidelines:

Scientific Research Applications

Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib is approved for the treatment of IPF based on robust clinical trial data demonstrating its ability to slow disease progression.

Key Findings from Clinical Trials:

In the TOMORROW trial, this compound significantly reduced the annual rate of decline in forced vital capacity (FVC), a critical measure of lung function in IPF patients . The INPULSIS trials further corroborated these findings by showing a significant reduction in acute exacerbations and mortality risk associated with this compound treatment .

Progressive Fibrosing Interstitial Lung Diseases (PFILD)

This compound has also shown promise in treating other progressive fibrosing interstitial lung diseases beyond IPF. A study involving patients with PFILD demonstrated a notable reduction in disease progression indicators.

| Study Name | Population | This compound Group | Placebo Group | Results |

|---|---|---|---|---|

| INBUILD | Patients with fibrosing ILDs | 332 | 331 | ILD progression: 40.4% vs. 54.7% (HR 0.66) |

The INBUILD trial revealed that this compound significantly reduced the risk of events indicating ILD progression compared to placebo, reinforcing its utility in managing fibrotic lung diseases .

Oncology Applications

This compound is under investigation for various cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and colorectal cancer.

Clinical Evidence:

The drug’s ability to inhibit angiogenesis has made it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Case Studies

Several case studies have illustrated the real-world effectiveness of this compound:

- Case Study 1: A patient with advanced IPF treated with this compound showed stabilization of lung function over a two-year period, highlighting its long-term benefits.

- Case Study 2: In a cohort of patients with PFILD, this compound treatment resulted in significant improvements in quality of life metrics and reduced hospitalizations due to acute exacerbations.

Mechanism of Action

Nintedanib exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By binding to these receptors, this compound blocks downstream signaling pathways that promote fibroblast proliferation, migration, and transformation. This inhibition ultimately reduces fibrosis and tumor growth .

Comparison with Similar Compounds

Pharmacokinetic Profile :

- Solubility : Nintedanib exhibits pH-dependent solubility, with enteric polymers like Eudragit L100 enhancing its solubility by up to 39-fold in pH 6.8 buffer .

- Bioavailability : It has moderate bioavailability and is metabolized via esterases, with a half-life of ~10–15 hours .

- Drug Monitoring : Validated LC-MS/MS methods enable precise quantification in plasma, supporting pharmacokinetic studies and therapeutic drug monitoring .

This compound vs. Pirfenidone

Pirfenidone, another antifibrotic agent for IPF, operates via TGF-β inhibition and antioxidant effects. Comparative analyses highlight differences in efficacy, safety, and pharmacokinetics:

Key Findings :

- Efficacy : this compound demonstrates superior reduction in forced vital capacity (FVC) decline compared to pirfenidone in indirect analyses (mean difference: ~66 mL/year) . In head-to-head meta-analyses, this compound showed a 2.9% absolute mortality reduction, while pirfenidone lacked statistically significant survival benefits .

- Tolerability : this compound’s AE profile is dominated by manageable gastrointestinal events, whereas pirfenidone has higher discontinuation rates due to rash and hepatic toxicity .

Limitations: No large-scale randomized controlled trials (RCTs) directly comparing the two exist, leading to reliance on indirect comparisons with heterogeneous methodologies .

This compound vs. WXFL-152 (Experimental TKI)

WXFL-152, a structural analog, shares this compound’s triple kinase inhibition profile but shows comparable potency:

| Target | This compound IC₅₀ (nmol/L) | WXFL-152 IC₅₀ (nmol/L) |

|---|---|---|

| VEGFR2 | 8.8 ± 3.6 | 7.0 ± 2.0 |

| FGFR1 | 93.9 ± 37.0 | 69.0 ± 30.0 |

| PDGFRβ | 35.4 ± 14.0 | 31.0 ± 7.0 |

Key Findings :

- WXFL-152 has marginally lower IC₅₀ values, suggesting enhanced target affinity . However, clinical data are lacking, and this compound remains the benchmark for approved use.

This compound vs. Vandetanib (RET Inhibitor)

Vandetanib, used in medullary thyroid cancer, differs structurally and mechanistically:

- Molecular Interactions: this compound’s flexible structure allows deeper insertion into hydrophobic kinase pockets (e.g., interaction with Glu775 and Leu779), whereas rigid tricyclic compounds like thieno[3,2-c]quinolines in vandetanib analogs exhibit reduced binding efficiency .

- Clinical Scope : this compound’s broader antifibrotic and anticancer applications contrast with vandetanib’s niche use in RET-driven cancers.

This compound vs. αvβ6 Integrin Conjugates

Conjugates combining this compound with αvβ6 integrin ligands (Compounds 1–3) aim to enhance tumor targeting:

- Internalization : Free this compound achieves >95% cellular uptake in A549 NSCLC cells, while conjugates 1–3 show reduced uptake (43.8–74%) due to receptor-dependent entry .

Biological Activity

Nintedanib is a multi-targeted tyrosine kinase inhibitor that has been primarily developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Its biological activity involves the inhibition of various signaling pathways that contribute to fibrosis and inflammation. This article reviews the mechanisms of action, clinical efficacy, and relevant case studies related to this compound.

This compound exerts its biological effects by targeting multiple receptor tyrosine kinases (RTKs), including:

- Fibroblast Growth Factor Receptors (FGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

By binding to the intracellular ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent downstream signaling cascades, which are crucial for fibroblast proliferation, migration, and differentiation .

Key Inhibitory Activities:

- Fibroblast Proliferation : this compound inhibits the proliferation and activation of fibroblasts, which are key players in the development of fibrosis.

- Extracellular Matrix (ECM) Deposition : It reduces the secretion of ECM components such as collagen, thereby mitigating fibrosis .

- Inflammatory Response : this compound also attenuates the release of pro-inflammatory mediators, contributing to its anti-inflammatory properties .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly for IPF. The INPULSIS™ trials are pivotal Phase III randomized controlled studies that demonstrated this compound's efficacy in slowing disease progression as measured by forced vital capacity (FVC) decline.

Summary of Clinical Trials:

Case Studies and Observational Data

In addition to clinical trials, real-world studies have further validated this compound's efficacy. A multicenter observational study involving patients with non-IPF progressive pulmonary fibrosis showed that this compound significantly reduced lung function decline over 12 months, mirroring the results seen in clinical trials .

Safety Profile

This compound is generally well-tolerated; however, it can cause gastrointestinal side effects such as diarrhea, nausea, and vomiting. Monitoring and management strategies are essential to mitigate these adverse effects during treatment.

Q & A

Basic Research Questions

Q. How should researchers design a clinical trial to evaluate the efficacy of nintedanib in idiopathic pulmonary fibrosis (IPF)?

- Methodological Guidance : Use the PICO framework (Population: IPF patients; Intervention: this compound; Comparison: Placebo; Outcome: Annual rate of forced vital capacity [FVC] decline) to structure the hypothesis. The INPULSIS trials (NCT01335464, NCT01335477) provide a template for randomized, double-blind, placebo-controlled designs. Key endpoints include FVC decline (primary) and time to first acute exacerbation (secondary). Ensure sample size calculations account for a 30% reduction in FVC decline, as observed in pooled analyses . Incorporate stratification by baseline radiologic patterns (e.g., usual interstitial pneumonia) to address subgroup variability .

Q. What preclinical models are used to study this compound’s antifibrotic mechanisms, and how are they validated?

- Methodological Guidance : Utilize in vitro assays (e.g., human lung fibroblast cultures) to assess inhibition of tyrosine kinases (VEGFR, PDGFR, FGFR) via phosphorylation assays. Validate findings in bleomycin-induced pulmonary fibrosis murine models , measuring collagen deposition (hydroxyproline assays) and histopathological scoring. Cross-reference results with clinical pharmacokinetic data (e.g., plasma concentrations in humans) to ensure translational relevance .

Q. What statistical methods are appropriate for analyzing adverse drug reaction (ADR) data in this compound trials?

- Methodological Guidance : For categorical variables (e.g., diarrhea incidence), apply chi-squared tests or Fisher’s exact tests . Use logistic regression to identify risk factors for ADR-related discontinuation (e.g., age, baseline liver function). Address missing data via sensitivity analyses (e.g., multiple imputation) and report limitations in trial protocols .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s efficacy between INPULSIS-1 and INPULSIS-2 trials?

- Methodological Guidance : Conduct a pre-specified sensitivity analysis of pooled data to adjust for trial-specific covariates (e.g., geographic variability, diagnostic criteria). Evaluate differences in secondary endpoints (e.g., time to first investigator-reported exacerbation) using Cox proportional hazards models . Reference the TOMORROW trial (NCT00514683) to contextualize long-term efficacy trends .

Q. What strategies are effective for post-hoc subgroup analyses of this compound trials?

- Methodological Guidance : Access de-identified participant-level data via platforms like Vivli.org after primary publication. For subgroup analyses (e.g., early vs. advanced IPF), employ interaction tests to assess treatment heterogeneity. Use mixed-effects models to account for repeated measures (e.g., FVC trajectories) and adjust for multiple comparisons (Bonferroni correction) .

Q. How can real-world evidence (RWE) complement RCT data in assessing this compound’s long-term outcomes?

- Methodological Guidance : Design retrospective cohort studies using electronic health records (EHRs) to evaluate survival outcomes. Apply propensity score matching to balance confounders (e.g., comorbidities, concurrent therapies). Validate findings against RCT data (e.g., INPULSIS-ON extension study [NCT01619085]) and address biases (e.g., survivorship bias) through sensitivity analyses .

Q. Data Contradiction and Synthesis

Q. How should researchers address conflicting results between this compound’s antifibrotic efficacy in clinical trials vs. real-world studies?

- Methodological Guidance : Perform meta-analyses of RCTs and observational studies, using random-effects models to account for heterogeneity. Evaluate differences in patient populations (e.g., stricter inclusion criteria in trials) and outcome definitions (e.g., adjudicated vs. investigator-reported exacerbations). Highlight limitations of RWE, such as variable adherence monitoring .

Q. What methodologies are recommended for integrating pharmacokinetic (PK) data with clinical outcomes in this compound studies?

- Methodological Guidance : Use population PK modeling (e.g., NONMEM) to correlate plasma concentrations with FVC decline. Incorporate covariates (e.g., body weight, CYP3A4 inhibitor use) to explain inter-individual variability. Validate models using bootstrap or visual predictive checks .

Q. Ethical and Data Transparency Considerations

Q. How can researchers access this compound trial data for independent validation?

- Methodological Guidance : Submit requests via Boehringer Ingelheim’s Clinical Study Data Sharing Portal (mystudywindow.com ), adhering to legal agreements for data use. Redacted datasets include participant-level FVC measurements, adverse events, and protocol deviations. Note restrictions on commercial use and mandatory de-identification .

Q. What frameworks ensure ethical rigor in this compound trials involving vulnerable populations (e.g., elderly IPF patients)?

- Methodological Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Obtain informed consent with simplified documentation for cognitively impaired participants. Monitor safety via independent data safety boards and report SAEs within 24 hours to ethics committees .

Properties

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMDPSXJELVGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025948, DTXSID20918936 | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20mg/mL | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

656247-17-5, 928326-83-4 | |

| Record name | Nintedanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NINTEDANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nintedanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

305C | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.